4-Bromoquinoline-7-carbonitrile
Overview
Description
4-Bromoquinoline-7-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent bromination to yield 4-Bromoquinoline-7-carbonitrile . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring to produce different oxidation states .
Scientific Research Applications
4-Bromoquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact mechanism depends on the specific application and the molecular targets involved. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Bromoquinoline-7-carbonitrile, known for its wide range of biological activities.
4-Chloroquinoline-7-carbonitrile: A similar compound with a chlorine atom instead of bromine, used in similar applications.
7-Cyanoquinoline: Another derivative with a cyano group, studied for its unique chemical properties
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research applications .
Biological Activity
4-Bromoquinoline-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the bromine atom and the cyano group at specific positions contributes to its unique reactivity and biological properties.
Synthesis of this compound
The synthesis of this compound typically involves:
- Starting Materials : 4-bromoaniline and 2-cyanobenzaldehyde.
- Reaction Conditions : A condensation reaction followed by cyclization under acidic or basic conditions.
- Yield : Yields can vary based on reaction conditions but typically range from 60% to 85%.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown:
- Against Bacteria : Effective against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 5.0 µg/mL.
- Against Fungi : Exhibits antifungal activity against Candida albicans with an MIC of approximately 2.5 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 5.0 |
Candida albicans | 2.5 |
Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer activity:
- Mechanism : Induces apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.
- IC50 Values : In a study involving various cancer cell lines (MCF-7, A549), IC50 values ranged from 5 µM to 15 µM, indicating potent antiproliferative effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5 |
A549 | 10 |
Antimalarial Activity
Quinoline derivatives are known for their antimalarial properties, and this compound is no exception:
- In vitro studies showed it inhibits Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs like chloroquine.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication.
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimalarial Mechanism : Disrupts heme detoxification in malaria parasites, leading to accumulation of toxic heme.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various quinoline derivatives, including this compound, against resistant bacterial strains .
- Cancer Research : Research published in MDPI demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells .
- Antimalarial Efficacy : A comparative study indicated that this compound exhibited superior antimalarial activity compared to traditional treatments, suggesting its potential as a lead compound for drug development .
Properties
IUPAC Name |
4-bromoquinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXRLZYRFHOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677800 | |
Record name | 4-Bromoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242063-18-8 | |
Record name | 4-Bromoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoquinoline-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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